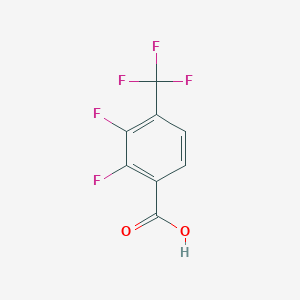

2,3-difluoro-4-(trifluoromethyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRNELYPUJPPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946534 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237424-17-8, 23742-17-8 | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237424-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-difluoro-4-(trifluoromethyl)benzoic acid

This guide provides a comprehensive overview of the synthetic pathways for 2,3-difluoro-4-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The strategic incorporation of fluorine and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of target molecules, making this compound a valuable intermediate for researchers in drug discovery and materials science. This document outlines the primary synthetic routes, providing detailed experimental protocols and discussing the underlying chemical principles.

Introduction

This compound is a polysubstituted aromatic compound characterized by a trifluoromethyl group and two fluorine atoms ortho and meta to the carboxylic acid functionality. This substitution pattern imparts unique electronic and lipophilic properties, which are highly desirable in the design of bioactive molecules. The synthesis of such a precisely substituted benzene ring requires a multi-step approach, often involving organometallic intermediates or the transformation of functional groups under specific conditions. This guide will focus on two principal and scientifically robust pathways: the Grignard reagent carboxylation route and the nitrile hydrolysis route.

Pathway 1: Grignard Reagent Carboxylation

This is often the most direct and widely applicable method for the synthesis of benzoic acid derivatives from the corresponding aryl halides. The core of this pathway involves the formation of a Grignard reagent from a brominated precursor, followed by its reaction with carbon dioxide to yield the desired carboxylic acid.

Logical Workflow: Grignard Pathway

Caption: Workflow for the Nitrile Hydrolysis Pathway.

Step 1: Synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile

The key intermediate for this pathway can be prepared from the same brominated precursor as in the Grignard route via a Rosenmund-von Braun reaction.

Experimental Protocol: Cyanation of 2,3-Difluoro-4-bromobenzotrifluoride

-

In a round-bottom flask, combine 2,3-difluoro-4-bromobenzotrifluoride, copper(I) cyanide, and a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to reflux (typically 140-160 °C) for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent like toluene or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude nitrile by vacuum distillation or column chromatography.

Step 2: Hydrolysis of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the fluorine substituents. [1][2] Experimental Protocol: Acid-Catalyzed Hydrolysis

-

To a round-bottom flask, add 2,3-difluoro-4-(trifluoromethyl)benzonitrile and a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC or HPLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The solid carboxylic acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

| Parameter | Typical Value |

| Yield | 80-90% (from the nitrile) |

| Purity | >99% (after recrystallization) |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic signal for the aromatic proton and the carboxylic acid proton.

-

¹³C NMR will display signals for the aromatic carbons, the trifluoromethyl carbon, and the carboxyl carbon.

-

¹⁹F NMR is crucial for confirming the presence and positions of the fluorine atoms and the trifluoromethyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretching) and the C-F bonds.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Bromine: Highly corrosive and toxic. Handle with extreme care.

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere and away from water.

-

Copper(I) Cyanide: Highly toxic. Avoid inhalation and skin contact.

-

Strong Acids and Bases: Corrosive. Handle with care.

For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used. [3][4][5]

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid.

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]

-

Embibe. (n.d.). Acid-hydrolysis of benzonitrile forms. Retrieved from [Link]

- Google Patents. (n.d.). CN116283661B - 2,3-Difluoro-6-(trifluoromethyl)-benzonitrile compound and preparation method thereof.

-

The Royal Society of Chemistry. (n.d.). The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Grignard Reaction and Bromination. Retrieved from [Link]

-

American Chemical Society - ACS Figshare. (2026, January 1). Synthesis of 3‑Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.

- European Patent Office. (2006, June 7). Process for the synthesis of organic compounds - EP 2266961 B1.

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.

-

OUCI. (n.d.). Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalization. Retrieved from [Link]

- Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.

Sources

physicochemical properties of 2,3-difluoro-4-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-difluoro-4-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 237424-17-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with theoretical insights and standard experimental protocols. We will explore the compound's identity, solid-state characteristics, solution behavior, spectroscopic signature, and its strategic importance as a building block in modern synthetic chemistry. The inclusion of detailed, validated methodologies for determining key parameters like solubility and pKa serves as a practical resource for laboratory investigation.

Chemical Identity and Molecular Structure

This compound is a highly functionalized aromatic carboxylic acid. The strategic placement of three electron-withdrawing groups—two fluorine atoms ortho and meta to the carboxyl group, and a trifluoromethyl group para to it—profoundly influences its chemical reactivity, acidity, and intermolecular interactions. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where properties like metabolic stability and binding affinity are critical.[1][2]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 237424-17-8 | [3][4][5] |

| Molecular Formula | C₈H₃F₅O₂ | [3][4][5] |

| Molecular Weight | 226.10 g/mol | [3][4][5] |

| MDL Number | MFCD00236256 |[3][4] |

The molecule's structure is foundational to its properties. The carboxylic acid provides a handle for synthetic modifications such as amide or ester formation, while the fluorinated phenyl ring modulates the compound's electronic profile and lipophilicity.[2][6]

Caption: 2D Structure of this compound.

Solid-State Properties

At ambient conditions, this compound exists as a solid. Its thermal behavior is a critical parameter for handling, storage, and reaction setup.

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Appearance | White to off-white solid/powder | Inferred from isomers[7][8] |

| Melting Point | 119-122 °C |[3] |

Expert Insight: The Significance of Melting Point

A sharp melting point range, such as the one observed (119-122°C), is a strong indicator of high purity. For synthetic chemists, this value is the first checkpoint for material quality. In drug development, the melting point influences formulation strategies, as it correlates with properties like solubility and stability.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol follows the standard United States Pharmacopeia (USP) <741> methodology.

-

Preparation: Ensure the compound is dry and finely powdered.

-

Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a ramp rate of approximately 10 °C/min until the temperature is ~15 °C below the expected melting point (119 °C).

-

Measurement: Decrease the ramp rate to 1-2 °C/min.

-

Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solution-Based Properties

Solubility

Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals. It is a robust method for determining water solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or other solvent) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge a sample to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Acidity (pKa)

The pKa is a measure of a compound's acidity. The presence of multiple, strong electron-withdrawing groups (EWGs) on the aromatic ring significantly increases the acidity of the carboxylic acid proton. The two fluorine atoms and the trifluoromethyl group stabilize the resulting carboxylate anion through inductive effects, facilitating deprotonation.

While the experimental pKa for this specific isomer is not published, we can estimate it to be in the range of 3.0 - 3.5 . This is based on the pKa values of related compounds, such as 3-fluoro-4-(trifluoromethyl)benzoic acid (predicted pKa ≈ 3.35) and 3,5-difluoro-4-(trifluoromethyl)benzoic acid (predicted pKa ≈ 3.01).[7][8] This makes it a considerably stronger acid than benzoic acid itself (pKa ≈ 4.2).

Caption: Anion stabilization by electron-withdrawing groups.

Protocol 3: pKa Determination (Potentiometric Titration)

-

Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and quality control. Below are the expected characteristics for this compound.

Table 3: Predicted Spectroscopic Features

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm). Each will appear as a complex multiplet due to H-F and H-H couplings. |

| Carboxylic Proton | A broad singlet, typically >10 ppm, which is exchangeable with D₂O. | |

| ¹³C NMR | Carbonyl Carbon | A signal around 165-170 ppm. |

| Aromatic Carbons | Multiple signals in the 110-140 ppm range. Carbons bonded to fluorine will show large C-F coupling constants. The CF₃ carbon will appear as a quartet around 120-125 ppm due to C-F coupling. | |

| ¹⁹F NMR | Aromatic Fluorines | Two distinct signals are expected, each showing coupling to the other fluorine and to nearby protons. |

| Trifluoromethyl | A singlet at a characteristic chemical shift for CF₃ groups attached to an aromatic ring. | |

| IR Spectroscopy | O-H Stretch | A very broad absorption band from ~2500 to 3300 cm⁻¹ (characteristic of a carboxylic acid dimer). |

| C=O Stretch | A strong, sharp absorption band around 1700-1720 cm⁻¹. | |

| C-F Stretch | Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹. |

| Mass Spectrometry | Molecular Ion [M]⁻ | For the negative ion mode (ESI-), a peak at m/z ≈ 225.00, corresponding to the deprotonated molecule (C₈H₂F₅O₂⁻). |

Stability, Reactivity, and Applications

Stability: The compound is stable under normal laboratory storage conditions. It should be stored in a tightly sealed container in a dry, well-ventilated place.[10]

Reactivity: The carboxylic acid functional group is the primary site of reactivity. It undergoes standard transformations, such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide formation: Activation (e.g., to an acyl chloride) followed by reaction with amines.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.[6]

Applications in Research and Development: As a polyfluorinated building block, this compound is of significant interest in:

-

Medicinal Chemistry: The incorporation of fluorinated motifs is a proven strategy to enhance metabolic stability, increase binding affinity (through halogen bonding), and modulate the pKa and lipophilicity of drug candidates.[2] This building block is particularly useful for structure-activity relationship (SAR) studies.[1]

-

Agrochemicals: Similar to its use in pharma, its structure can be incorporated into herbicides and pesticides to improve their efficacy and environmental persistence.[1]

-

Materials Science: The compound's rigid, electron-poor aromatic core makes it a candidate for the synthesis of specialty polymers and liquid crystals with desirable thermal and electronic properties.[1]

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[11]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a specialized chemical intermediate with a unique combination of physicochemical properties driven by its highly fluorinated structure. Its defined melting point, strong acidity, and characteristic spectroscopic signature make it a well-defined entity for synthetic applications. While some experimental data like solubility require determination, established protocols provide a clear path for characterization. The insights provided in this guide equip researchers and developers with the foundational knowledge needed to effectively utilize this potent building block in the advancement of pharmaceuticals, agrochemicals, and materials science.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MySkinRecipes. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Solubility of Things. 4-(Trifluoromethyl)benzoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 2,3,4-Trifluorobenzoic acid. [Link]

-

ChemBK. 3-fluoro-4-(trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy) benzoate 13b. [Link]

-

University of Waterloo. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

Stenutz. 4-fluoro-3-(trifluoromethyl)benzoic acid. [Link]

-

SpectraBase. 4-Trifluoromethyl-benzoic-acid-fluoride. [Link]

Sources

- 1. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 2. ossila.com [ossila.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound [oakwoodchemical.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 8. 3,5-DIFLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 261945-09-9 [amp.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(trifluoromethyl)benzoic acid, a specialized fluorinated aromatic carboxylic acid, represents a molecule of significant interest in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two vicinal fluorine atoms and a trifluoromethyl group on the benzoic acid core, imparts distinct electronic and conformational properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and its emerging role in scientific research, particularly in the realm of drug discovery. The strategic incorporation of fluorine and trifluoromethyl moieties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this benzoic acid derivative a valuable building block for creating next-generation pharmaceuticals.[1][2]

Core Molecular Attributes

CAS Number: 237424-17-8[3]

Molecular Formula: C₈H₃F₅O₂

Molecular Weight: 226.10 g/mol

Structural Representation

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, two fluorine atoms at the 2 and 3 positions, and a trifluoromethyl group at the 4 position.

Figure 1: 2D Structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Grignard Reaction

A plausible and widely utilized method for the synthesis of benzoic acid derivatives is the Grignard reaction.[2] This approach would involve the initial preparation of a Grignard reagent from a suitable precursor, followed by its reaction with carbon dioxide.

Figure 2: Proposed Grignard synthesis pathway.

Step-by-Step Experimental Protocol (Hypothetical):

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

A solution of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene in anhydrous THF is added dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.

-

The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed, indicating the formation of the Grignard reagent. The causality behind using anhydrous conditions is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired carboxylation.[2]

-

-

Carboxylation:

-

The freshly prepared Grignard reagent solution is cooled in an ice bath.

-

Solid carbon dioxide (dry ice) is crushed and quickly added to the reaction mixture in excess. The low temperature is maintained to control the exothermic reaction and minimize side reactions.

-

The reaction is stirred until it reaches room temperature, allowing the Grignard reagent to react completely with the carbon dioxide to form a magnesium carboxylate salt.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) to protonate the carboxylate salt.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Alternative Synthetic Pathway: Directed Ortho-Lithiation

Directed ortho-lithiation is another powerful tool for the regioselective functionalization of aromatic rings.[4] While the carboxylic acid group itself can direct lithiation, its acidity requires the use of at least two equivalents of a strong base. Alternatively, a directing group at a different position could be utilized, followed by carboxylation. Given the substitution pattern, a plausible route could involve the lithiation of a precursor like 1,2,3-trifluoro-4-(trifluoromethyl)benzene. The regioselectivity of the lithiation would be a critical factor to control.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 5-position will likely appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine at the 4-position. The proton at the 6-position will also likely be a complex multiplet due to coupling with the adjacent proton and the fluorine at the 2-position. The exact chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to fluorine atoms will exhibit large one-bond C-F coupling constants. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts and coupling patterns will be complex due to the multiple fluorine substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds.[5][6]

-

Aromatic Fluorines: Two distinct signals are expected for the fluorine atoms at the 2 and 3 positions. These signals will likely show coupling to each other and to the adjacent aromatic protons.

-

Trifluoromethyl Group: The trifluoromethyl group will appear as a singlet, as there are no adjacent protons or fluorine atoms to couple with. The chemical shift of the CF₃ group is typically in the range of -60 to -70 ppm relative to CFCl₃.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 226.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[7][8][9] The fragmentation of the fluorinated aromatic ring could involve the loss of fluorine or CF₃ radicals.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[10][11][12]

-

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of the fluorine and trifluoromethyl groups will influence the exact position of this band.

-

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹, will correspond to the C-F stretching vibrations of the aromatic fluorines and the trifluoromethyl group.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by its carboxylic acid functionality and the electron-deficient nature of the aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of standard transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine to form an amide. This is a cornerstone of many drug synthesis campaigns.

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

Electrophilic Aromatic Substitution

The presence of multiple strongly electron-withdrawing groups (two fluorines and a trifluoromethyl group) deactivates the aromatic ring towards electrophilic substitution reactions. Any such reactions would require harsh conditions and would likely be directed to the 5-position, which is the least deactivated position.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions activated by the electron-withdrawing groups.

Significance in Drug Design

Fluorinated benzoic acids are privileged scaffolds in medicinal chemistry.[1][2] The introduction of fluorine and trifluoromethyl groups can modulate several key properties of a drug candidate:

-

Metabolic Stability: The C-F bond is very strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Binding Affinity: The fluorine and trifluoromethyl groups can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.

-

pKa Modulation: The electron-withdrawing nature of the substituents will lower the pKa of the carboxylic acid, making it more acidic. This can influence the ionization state of the molecule at physiological pH, affecting its solubility and transport properties.

Conclusion

This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and advanced materials. Its unique combination of fluorine and trifluoromethyl substituents on a benzoic acid core provides a powerful tool for fine-tuning molecular properties. While detailed experimental data for this specific compound is not widely published, its synthesis can be achieved through established organometallic routes, and its spectroscopic and reactive characteristics can be reliably predicted. As the demand for more effective and metabolically robust drugs continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (n.d.). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

European Patent Office. (2006). Process for the synthesis of organic compounds. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2. Retrieved from [Link]

-

University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 2-[4-Trifluoromethylbenzoyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 2-[4-Trifluoromethylbenzoyl]benzoic acid. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Retrieved from [Link]

-

Wiley Online Library. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wiley Online Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound [oakwoodchemical.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. azom.com [azom.com]

- 6. colorado.edu [colorado.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Profile of 2,3-difluoro-4-(trifluoromethyl)benzoic acid: A Predictive and Interpretive Guide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2,3-difluoro-4-(trifluoromethyl)benzoic acid is a prime example of a highly functionalized aromatic building block, poised for applications in the synthesis of novel pharmaceuticals and advanced materials. Its utility is predicated on a thorough understanding of its chemical structure and purity, which is unequivocally established through a suite of spectroscopic techniques.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally related molecules to offer a robust predictive framework. This approach not only anticipates the spectral features of the title compound but also provides a detailed rationale for these predictions, serving as an invaluable resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a fascinating case for spectroscopic analysis. The presence of multiple fluorine environments and their through-bond and through-space interactions are expected to give rise to complex and informative spectra.

Diagram 1: Chemical Structure and Numbering of this compound

Caption: Key predicted through-bond NMR couplings.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹.

-

C=O Stretch: The carbonyl stretching of the carboxylic acid will be a strong, sharp band around 1710-1680 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: Strong absorptions due to the C-F stretching vibrations of the aryl fluorides and the trifluoromethyl group will dominate the 1350-1100 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-F (Aryl & CF₃) | 1350 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular weight of this compound is 226.10 g/mol . A prominent molecular ion peak is expected at m/z = 226 in the mass spectrum.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z = 209) and the loss of the entire carboxyl group (-COOH, m/z = 181). The loss of a fluorine atom is also a possible fragmentation pathway.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 226 | [M]⁺ |

| 209 | [M - OH]⁺ |

| 181 | [M - COOH]⁺ |

| 159 | [M - CF₃]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A proton-decoupled experiment is often preferred to simplify the spectra.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular weight and characteristic fragmentation patterns.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. While based on established spectroscopic principles and data from analogous compounds, experimental verification remains the gold standard. The complex splitting patterns anticipated in the NMR spectra, particularly the ¹⁹F NMR, underscore the wealth of structural information that can be gleaned from a comprehensive spectroscopic characterization. For researchers working with this and similar fluorinated building blocks, this guide serves as a foundational resource for interpreting spectral data, confirming structural identity, and ensuring the quality of materials destined for high-value applications.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid. Bio-Rad Laboratories, Inc. Retrieved from [Link]

solubility of 2,3-difluoro-4-(trifluoromethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available information on the physicochemical properties of the target compound, details a robust experimental protocol for solubility determination, and presents a theoretical framework for predicting solubility behavior.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It influences bioavailability, manufacturability, and the ultimate efficacy of a therapeutic agent. For a complex molecule like this compound, which is likely a key intermediate or API in modern medicinal chemistry, a thorough understanding of its solubility profile is paramount. The strategic placement of fluorine atoms and a trifluoromethyl group on the benzoic acid core significantly alters its physicochemical properties, making its interaction with solvents a subject of considerable interest.[1]

This guide serves as a practical resource for scientists, enabling them to:

-

Predict the solubility of this compound in various organic solvents based on its structural attributes.

-

Experimentally determine its solubility with a high degree of accuracy and reproducibility.

-

Select appropriate solvent systems for synthesis, purification, and formulation.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the following characteristics are key determinants of its behavior in solution.

| Property | Value | Source |

| CAS Number | 237424-17-8 | [2][3][4] |

| Molecular Formula | C₈H₃F₅O₂ | [2][3][4] |

| Molecular Weight | 226.10 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [5][6] |

| Storage Temperature | 2-8°C | [2] |

The presence of a carboxylic acid group allows for hydrogen bonding, which generally favors solubility in polar, protic solvents.[7] However, the multiple fluorine substituents and the trifluoromethyl group introduce significant hydrophobicity, which will enhance solubility in less polar environments. The interplay of these functional groups dictates a nuanced solubility profile that requires careful experimental determination.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[8] This technique, when executed correctly, provides reliable and reproducible data.

Rationale Behind the Shake-Flask Method

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the solvent. An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the solvent becomes saturated. By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility can be determined.

Step-by-Step Experimental Protocol

-

Preparation of Materials:

-

Accurately weigh an excess amount of this compound. "Excess" is defined as an amount sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Measure a precise volume of the desired organic solvent into a series of vials or flasks.

-

-

Equilibration:

-

Add the excess solid to each vial of solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25°C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The use of a syringe with a filter (e.g., 0.45 µm PTFE) is highly recommended.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Visualization of Hansen space where "good" solvents are closer to the solute.

Expected Solubility Trends and Solvent Selection

Based on the physicochemical properties and theoretical considerations, the following trends in the solubility of this compound can be anticipated. For context, the solubility of benzoic acid, a parent compound, is high in polar protic solvents like ethanol and methanol, and also shows considerable solubility in polar aprotic solvents like acetone and ethyl acetate. [9][10][11]Its solubility is lower in non-polar solvents like toluene and very low in alkanes like heptane. [11] The introduction of two fluorine atoms and a trifluoromethyl group will increase the molecule's overall polarity and lipophilicity. Therefore, it is expected that this compound will exhibit good solubility in a range of polar aprotic solvents such as:

-

Ketones (e.g., Acetone): The polarity and ability to accept hydrogen bonds make these promising solvents.

-

Esters (e.g., Ethyl Acetate): Similar to ketones, these offer a good balance of polarity.

-

Ethers (e.g., Tetrahydrofuran): The ether oxygen can act as a hydrogen bond acceptor.

Polar protic solvents like alcohols (e.g., methanol, ethanol) are also expected to be good solvents due to their ability to engage in hydrogen bonding with the carboxylic acid group. [9] Solubility in non-polar aromatic solvents (e.g., Toluene) is likely to be moderate, influenced by the aromatic nature of the solute. In contrast, solubility in aliphatic hydrocarbons (e.g., Heptane) is expected to be low due to the significant mismatch in polarity.

Conclusion

References

- Wang, L., et al. (2011). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. The Journal of Chemical Thermodynamics, 43(9), 1333-1337.

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 237424-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [oakwoodchemical.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)benzoic Acid: Theoretical Insights, Synthesis, and Characterization

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1][2][3] Among the vast array of fluorinated building blocks, substituted benzoic acids are of particular interest due to their prevalence in biologically active compounds and functional materials.

This guide provides an in-depth technical overview of a specific, highly functionalized building block: 2,3-difluoro-4-(trifluoromethyl)benzoic acid . This compound, with its dense arrangement of electron-withdrawing groups on the aromatic ring, presents a unique electronic and steric profile. Such a substitution pattern is anticipated to significantly impact its acidity, reactivity, and intermolecular interactions.

As a Senior Application Scientist, the aim of this document is to provide researchers, chemists, and drug development professionals with a comprehensive resource that bridges theoretical predictions with practical, actionable protocols. This guide will delve into the theoretical underpinnings of the molecule's structure and properties through computational analysis, propose a robust synthetic pathway, and outline detailed characterization methodologies.

PART 1: Theoretical and Computational Analysis

A deep understanding of a molecule's intrinsic properties at the quantum level is invaluable for predicting its behavior and guiding its application. In the absence of extensive empirical data for this compound, computational chemistry offers a powerful predictive tool.

Computational Methodology

To elucidate the structural and electronic properties of this compound, Density Functional Theory (DFT) is the recommended computational approach, balancing accuracy with computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), is a well-established method for calculations on organic molecules, providing reliable geometries and electronic properties.[4][5][6] Solvent effects, which can be crucial for accurately predicting properties in a condensed phase, can be modeled using a polarizable continuum model (PCM).

Caption: A typical workflow for the computational analysis of this compound.

Predicted Molecular Geometry and Electronic Properties

The substitution pattern of this compound is expected to induce significant steric and electronic effects. The ortho-fluorine atom relative to the carboxylic acid group will likely force the carboxyl group out of the plane of the aromatic ring to minimize steric repulsion, a phenomenon observed in similarly substituted benzoic acids.[7]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Commentary |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid. |

| C-O Bond Length | ~1.35 Å | |

| C-CF₃ Bond Length | ~1.51 Å | Consistent with related structures.[7] |

| C-COOH Dihedral Angle | 20-30° | The carboxyl group is likely twisted out of the aromatic plane due to steric hindrance from the ortho-fluorine. |

The electrostatic potential (ESP) map is anticipated to show a highly electron-deficient (blue) region around the aromatic ring due to the cumulative electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. The most electron-rich (red) region will be centered on the carbonyl oxygen of the carboxylic acid, indicating its primary role as a hydrogen bond acceptor.

The Frontier Molecular Orbitals (HOMO and LUMO) are central to understanding the molecule's reactivity. The LUMO is expected to be delocalized over the aromatic ring, indicating its susceptibility to nucleophilic attack. The HOMO will likely have significant contributions from the oxygen lone pairs of the carboxylic acid. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Predicted Spectroscopic Properties

Computational methods can also predict spectroscopic data, which is invaluable for confirming the identity of the synthesized compound.

Table 2: Predicted Vibrational and NMR Data

| Spectrum | Feature | Predicted Range/Value | Notes |

| IR | C=O stretch | 1700-1730 cm⁻¹ | Strong absorption, characteristic of a carboxylic acid. |

| C-F stretches | 1100-1350 cm⁻¹ | Multiple strong bands are expected. | |

| O-H stretch | 2500-3300 cm⁻¹ | Broad absorption due to hydrogen bonding. | |

| ¹H NMR | -COOH | 10-13 ppm | A broad singlet, chemical shift is concentration-dependent. |

| Ar-H | 7.5-8.5 ppm | Two distinct signals, likely doublets or doublet of doublets, showing coupling to adjacent fluorine atoms. | |

| ¹³C NMR | -COOH | 165-170 ppm | |

| Ar-C | 110-150 ppm | Complex splitting patterns due to C-F coupling. | |

| -CF₃ | ~123 ppm | A quartet due to coupling with three fluorine atoms. | |

| ¹⁹F NMR | -CF₃ | ~ -63 ppm | A singlet. |

| Ar-F | -130 to -150 ppm | Two distinct signals, likely showing coupling to each other and to the aromatic protons. |

PART 2: Synthesis and Characterization

A reliable synthetic route and robust analytical methods are essential for obtaining and verifying any chemical compound for research and development.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available, appropriately substituted precursor such as 1,2,3-trifluoro-4-(trifluoromethyl)benzene. The synthesis would involve a regioselective lithiation followed by carboxylation.

Caption: A proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: 1,2,3-Trifluoro-4-(trifluoromethyl)benzene is added to the cooled THF. n-Butyllithium (n-BuLi) is then added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture for 1 hour. Alternatively, the mixture can be poured over crushed dry ice.

-

Workup: The reaction is allowed to warm to room temperature. The mixture is then quenched with water and acidified with aqueous HCl.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: The ¹H NMR should confirm the presence of the aromatic and carboxylic acid protons. The ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine-containing groups. The ¹³C NMR will show characteristic signals for the carboxyl, aromatic, and trifluoromethyl carbons, with splitting patterns indicative of C-F coupling.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Analysis: Look for the characteristic absorption bands for the O-H stretch of the carboxylic acid dimer, the C=O stretch, and the strong C-F stretching vibrations, as predicted in Table 2.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in negative mode is ideal for this acidic compound.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 225.00. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

PART 3: Potential Applications and Future Directions

The unique substitution pattern of this compound makes it a promising candidate for several applications:

-

Medicinal Chemistry: It can serve as a key building block for the synthesis of novel pharmaceuticals. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atoms can modulate pKa and conformational preferences.[1][2][8]

-

Agrochemicals: The high degree of fluorination could impart desirable properties such as increased efficacy and environmental persistence in new pesticides and herbicides.

-

Materials Science: This compound could be used as a monomer or precursor for specialty polymers and liquid crystals, where the polar substituents can influence properties like thermal stability and dielectric constant.

Future work should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physical and chemical properties. X-ray crystallography would provide definitive information on its solid-state structure and intermolecular interactions. Further computational studies could explore its reactivity in more detail, including transition state analysis for various reactions.

Conclusion

This compound is a fascinating molecule with significant potential as a versatile building block in various fields of chemical science. This guide has provided a comprehensive framework for its theoretical understanding, a plausible and detailed synthetic protocol, and robust methods for its characterization. By integrating computational predictions with practical laboratory procedures, researchers are well-equipped to synthesize, verify, and ultimately unlock the potential of this highly functionalized compound.

References

-

Daly, A. M., et al. (2021). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

-

MySkinRecipes. (n.d.). 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. MySkinRecipes. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotational spectrum and structure of 3,4,5-trifluorobenzoic acid. Semantic Scholar. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Institutes of Health. [Link]

-

PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. PubChem. [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa. [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride. SpectraBase. [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

-

Serres, A., et al. (2018). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1572, 107-115. [Link]

-

S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: New Aspects of the Chemistry of 2,4,6-Tris(trifluoromethyl)benzoic Acid and Related Compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical and Experimental Investigation on 1,2,3-Benzotriazole 4-Hydroxybenzoic Acid (BTHBA) Single Crystals for Third-Order Nonlinear Optical (NLO) Applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. [Link]

Sources

- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

The Trifluoromethyl Moiety in Benzoic Acid Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Preamble: The Strategic Value of Trifluoromethylation in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological and physicochemical properties.[1] Among the vast arsenal of functional groups available to the drug designer, the trifluoromethyl (CF3) group holds a privileged position. Its incorporation into a parent molecule, such as benzoic acid, is a well-established strategy to profoundly modulate key parameters, often transforming a modestly active compound into a viable drug candidate.[1][2][3][4]

The unique physicochemical properties of the CF3 group are central to its utility:

-

Enhanced Lipophilicity: With a Hansch π value of +0.88, the CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach biological targets.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group or a hydrogen atom with a CF3 group can block sites of enzymatic degradation, thereby increasing the compound's metabolic stability and prolonging its half-life in the body.[2]

-

Modulation of Acidity (pKa): The CF3 group is a powerful electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[2][5] When placed on a benzoic acid ring, it lowers the pKa of the carboxylic acid moiety. This influences the molecule's ionization state at physiological pH, which is critical for its interaction with enzyme active sites or receptors.

-

Improved Target Binding: The strong dipole moment and ability to form specific non-covalent interactions (e.g., halogen bonds) can lead to enhanced binding affinity and selectivity for the target protein.[2][5]

This guide provides an in-depth exploration of the biological activities exhibited by trifluoromethylated benzoic acids (TFMBAs), focusing on their mechanistic underpinnings in inflammation and oncology. We will dissect key structure-activity relationships and provide detailed, field-proven experimental protocols for their evaluation.

Part 1: Anti-Inflammatory Activity: A Dual-Pronged Mechanistic Approach

Trifluoromethylated benzoic acids have emerged as potent anti-inflammatory agents, primarily by targeting the cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2][6] However, deeper investigation reveals a more sophisticated, dual-action mechanism that involves not only direct enzyme inhibition but also the suppression of inflammatory gene expression.

Mechanism of Action: Inhibition of Prostaglandin Synthesis and NF-κB Signaling

The primary anti-inflammatory mechanism of many TFMBAs is the inhibition of COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid into prostaglandins like prostaglandin E2 (PGE2).[2][3] This reduction in prostaglandin levels alleviates the classic signs of inflammation: pain, fever, and swelling.[2]

A compelling aspect of certain TFMBAs is their ability to suppress the expression of the inducible COX-2 enzyme. This is achieved by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6]

-

The NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including COX-2, initiating their transcription.[7][8]

-

Inhibition by TFMBAs: Compounds like 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the active metabolite of Triflusal, have been shown to block the degradation of IκBα. This prevents NF-κB translocation and effectively shuts down the de novo synthesis of COX-2 protein, providing a sustained anti-inflammatory effect that outlasts simple competitive enzyme inhibition.[6]

The following diagram illustrates this dual-inhibition mechanism.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of TFMBAs is determined by assessing their cytotoxicity against various human cancer cell lines. The IC50 value represents the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | Cancer Type | Bioactivity (IC50 / GI50) | Reference(s) |

| B-ring trifluoromethylated flavonoid | SGC-7901 | Gastric Adenocarcinoma | Strongest in series | [9] |

| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | Multiple | Multiple | Lead compound in series | [10] |

| Pyrazole-benzoic acid derivatives with CF3-phenyl | Staphylococcus aureus (Antibacterial) | - | Potent MIC values | [11] |

| Benzoic Acid (Parent Scaffold) | MCF-7 | Breast Cancer | 85.54 µg/ml | [12] |

(Note: Specific IC50 values for TFMBAs are often proprietary or spread across numerous publications. The table indicates demonstrated activity and the potential for potent inhibition.)

Part 3: Experimental Evaluation: Protocols & Workflows

Validating the biological activity of novel TFMBAs requires robust and reproducible experimental protocols. The following section details standard methodologies for assessing anti-inflammatory and anticancer effects.

General Experimental Workflow

The evaluation of a new TFBA derivative typically follows a hierarchical screening process, moving from high-throughput in vitro assays to more complex in vivo models.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a TFBA that inhibits the viability of a cancer cell line by 50% (IC50). [13] Principle: This colorimetric assay measures the metabolic activity of cells. [14]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. [13][14]The amount of formazan produced is directly proportional to the number of viable cells. [14] Methodology:

-

Cell Seeding:

-